

Literature review of phenylindole compounds

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An In-depth Technical Guide to Phenylindole Compounds for Drug Discovery and Development

This guide provides a comprehensive overview of phenylindole compounds, focusing on their synthesis, pharmacological activities, and mechanisms of action. It is intended for researchers, scientists, and professionals in the field of drug development. The information is presented to facilitate understanding and further research into this promising class of molecules.

Introduction

Phenylindole derivatives are a significant class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry due to their diverse and potent biological activities. [1] The core structure, consisting of a phenyl group attached to an indole ring, serves as a versatile scaffold for the development of therapeutic agents. These compounds have been investigated for a wide range of applications, including as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[2] Their mechanism of action often involves interaction with key biological targets such as the estrogen receptor, tubulin, and enzymes like cyclooxygenase (COX).[3][4] This document will delve into the synthesis, quantitative biological data, experimental methodologies, and the key signaling pathways associated with phenylindole compounds.

Synthesis of Phenylindole Compounds

The synthesis of the 2-phenylindole scaffold is most commonly achieved through the Fischer indole synthesis. Subsequent modifications, such as N-alkylation, allow for the creation of a diverse library of derivatives.



Fischer Indole Synthesis (General Protocol)

The Fischer indole synthesis is a classic and widely used method for preparing indoles.[5] It involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone that has at least one α -hydrogen. For the synthesis of a parent 2-phenylindole, acetophenone and phenylhydrazine are typically used.[6]

Experimental Protocol:

- Hydrazone Formation:
 - Mix equimolar amounts of acetophenone and phenylhydrazine in ethanol.
 - Add a few drops of glacial acetic acid as a catalyst.
 - Heat the mixture in a boiling water bath for 15-60 minutes to form the acetophenone phenylhydrazone.[5][6]
 - The hydrazone product can be isolated by cooling the solution and collecting the resulting crystals.[6]
- Cyclization:
 - Combine the dried acetophenone phenylhydrazone with a dehydrating agent and acid catalyst. A common choice is anhydrous zinc chloride (approximately 4-5 parts by weight to 1 part hydrazone).[6] Polyphosphoric acid can also be used.[5]
 - Heat the mixture to a high temperature (e.g., 170°C in an oil bath for the ZnCl₂ method).[6]
 The mixture will become liquid and then begin to evolve fumes.
 - After a short reaction time (e.g., 5 minutes), remove the reaction from heat.
 - To prevent the reaction mass from solidifying into a hard cake, an inert material like clean sand can be stirred in.[6]
- Work-up and Purification:



- Digest the cooled reaction mixture with dilute hydrochloric acid overnight to dissolve the zinc chloride.
- Filter the solid material, which consists of sand and the crude 2-phenylindole.
- Boil the solid material in ethanol to dissolve the product.
- Decolorize the hot ethanol solution with activated charcoal (e.g., Norit) and filter it while hot.
- Allow the filtrate to cool to room temperature, which will cause the 2-phenylindole to crystallize. A second crop can be obtained by concentrating the mother liquor.
- Collect the crystals by filtration and wash with cold ethanol.[6]

N-Alkylation of 2-Phenylindole (General Protocol)

Introducing substituents on the indole nitrogen is a common strategy to modulate the pharmacological activity of 2-phenylindoles. This is typically achieved via an S_n2 reaction using a strong base and an alkyl halide.[7]

Experimental Protocol:

- · Deprotonation:
 - Dissolve 2-phenylindole (1 equivalent) in an anhydrous aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
 - Cool the solution to 0°C in an ice bath.
 - Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise to the solution.
 - Stir the mixture at 0°C for 1 hour to allow for the complete deprotonation of the indole nitrogen, forming the sodium salt.[7]
- Alkylation:



- Add the desired alkyl halide (e.g., iodomethane, benzyl bromide; 1 equivalent) dropwise to the reaction mixture.
- Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin-Layer Chromatography (TLC) (typically 1-16 hours).[8]
- Work-up and Purification:
 - Quench the reaction by carefully pouring it into ice water.
 - Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 times).
 - Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.
 - Purify the crude product by flash column chromatography on silica gel to yield the pure Nalkylated 2-phenylindole.

Pharmacological Activities and Quantitative Data

Phenylindole derivatives exhibit a wide array of pharmacological effects. The following sections summarize their primary activities, with quantitative data presented in tables for comparative analysis.

Anticancer Activity

The anticancer properties of phenylindoles are among the most studied. They primarily exert their effects through two mechanisms: estrogen receptor (ER) modulation and inhibition of tubulin polymerization.

Estrogen Receptor (ER) Modulation: Many 2-phenylindoles are structurally similar to nonsteroidal estrogens and can act as Selective Estrogen Receptor Modulators (SERMs).[2] They bind to the ER, which can lead to either estrogenic (agonist) or antiestrogenic (antagonist) effects, depending on the specific compound and tissue type. This makes them particularly relevant for hormone-dependent cancers like ER-positive breast cancer.[9]

Tubulin Polymerization Inhibition: Several 2-phenylindole derivatives have been shown to inhibit the polymerization of tubulin into microtubules.[10] This disruption of the microtubule



dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in cancer cells.

Table 1: Anticancer Activity of Selected Phenylindole Derivatives

Compoun d ID	Structure/ Substitue nts	Cancer Cell Line	Activity Metric	Value	Mechanis m of Action	Referenc e
Compound	Bis-indole structure	MCF-7	IC50	2.71 μΜ	ER Binding	[9]
Compound 86	Indole- Combretas tatin A4 conjugate	MCF-7	IC50	1.86 μΜ	ER Binding, Tubulin Inhibition	[9]
Compound 4k	2-(4- chlorophen yl)-5-nitro- 1H-indole	B16F10 (Melanoma)	IC50	23.81 μΜ	Not specified	[11]
Compound 4j	2-(4- methoxyph enyl)-5- nitro-1H- indole	MDA-MB- 231	IC50	16.18 μΜ	Not specified	[11]
Compound 3b	2,5- disubstitute d indole	A549 (Lung)	IC50	0.48 μΜ	RNAPII Phosphoryl ation Inhibition	[12]
Compound 2c	2,5- disubstitute d indole	HepG2 (Liver)	IC50	13.21 μΜ	RNAPII Phosphoryl ation Inhibition	[12]

Table 2: Estrogen Receptor Binding Affinity of Selected Phenylindole Derivatives



Compound ID	Structure/Substitue nts	Relative Binding Affinity (RBA)¹	Reference
Compound 20b	1-Ethyl-3-methyl-2-(4-hydroxyphenyl)-1H-indol-5-ol	33	[2][13]
Compound 24b	1-Ethyl-3-methyl-2-(4- hydroxyphenyl)-1H- indol-6-ol	21	[2][13]
Compound 35b	1-Ethyl-3-methyl-2-(3- hydroxyphenyl)-1H- indol-5-ol	23	[2][13]
Sulfone (ZK 164015)	N-dec-10-ylsulfonyl derivative	1-5%	[4]
ICI 182,780 (Fulvestrant)	Steroidal Antiestrogen (Reference)	6.2%	[4]
¹ RBA is expressed relative to estradiol (RBA = 100).			

Anti-inflammatory Activity

Phenylindoles can inhibit key mediators of the inflammatory response, such as cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB). Selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs as it reduces the risk of gastrointestinal side effects.

Table 3: Anti-inflammatory Activity of Selected Phenylindole Derivatives



Compound ID	Target	Activity Metric	Value	Reference
SC-58125	COX-2	IC50	~0.09 μM	[8]
SC-58125	COX-1	IC50	> 100 μM	[8]
Celecoxib (Reference)	COX-2	IC50	Varies (nM range)	[14]
Compound [I]	COX-2	IC50	53.76 nM	[14]
Compound [II]	COX-2	IC ₅₀	69.79 nM	[14]

Antimicrobial Activity

Various derivatives of 2-phenylindole have demonstrated activity against a range of pathogens, including bacteria, fungi, and parasites.

Table 4: Antimicrobial Activity of Selected Phenylindole Derivatives



antibacterial potential.)

Compound ID	Organism	Activity Metric	Value	Reference
4b7	B. subtilis / E. coli	Antioxidant IC50	25.18 μmol/L (DPPH)	[11]
4b8	B. subtilis / E. coli	Antioxidant IC50	28.09 μmol/L (DPPH)	[11]
4b11	B. subtilis / E. coli	Antioxidant IC50	44.22 μmol/L (DPPH)	[11]
(Note: Specific MIC values for phenylindoles are less commonly tabulated in broad reviews; the antioxidant activity is presented here as a related property from a study that also evaluated				

Key Experimental Protocols for Biological Evaluation

This section provides detailed methodologies for key experiments used to characterize the pharmacological activities of phenylindole compounds.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11]



Protocol:

- Cell Seeding: Seed cells (e.g., MCF-7, MDA-MB-231) into a 96-well plate at a predetermined density (e.g., 1,000 to 100,000 cells/well) and incubate for 24 hours to allow for attachment.
 [15]
- Compound Treatment: Treat the cells with various concentrations of the phenylindole compounds for a specified duration (e.g., 48 or 72 hours).[9][11] Include a vehicle control (e.g., DMSO) and a positive control.
- MTT Addition: After the incubation period, add 10 μL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 5 mg/mL in PBS) to each well.[16]
- Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[15]
- Solubilization: Carefully remove the medium and add 100 μL of a solubilizing agent (e.g., DMSO, or a detergent solution) to each well to dissolve the formazan crystals.[15][17]
- Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[16] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[11][16]
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).[18]

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay measures the effect of compounds on the assembly of purified tubulin into microtubules.[15]

Protocol:

 Reagent Preparation: Use a commercial kit (e.g., from Cytoskeleton, Inc.) containing >99% pure porcine brain tubulin, GTP, and a fluorescent reporter (like DAPI), which preferentially



binds to polymerized microtubules, causing an increase in fluorescence.[19][20]

- Reaction Setup: In a 96-well plate, pre-incubate the test compounds (phenylindoles) at various concentrations at 37°C for 1 minute.[19] Include positive controls (e.g., paclitaxel for stabilization, vincristine for inhibition) and a vehicle control (e.g., DMSO).[21]
- Initiation of Polymerization: Add the tubulin reaction mix (containing tubulin, GTP, and fluorescent reporter in an appropriate buffer) to each well.[19]
- Fluorescence Monitoring: Immediately begin monitoring the increase in fluorescence over time (e.g., for 60 minutes) using a fluorescence plate reader with excitation at ~360 nm and emission at ~450 nm.[19][21]
- Data Analysis: Plot fluorescence intensity versus time. A decrease in the rate and extent of polymerization compared to the control indicates an inhibitory effect.

NF-kB Activity (Dual-Luciferase Reporter Assay)

This assay is used to quantify the activation of the NF-kB signaling pathway.[17]

Protocol:

- Cell Transfection: Co-transfect cells (e.g., HEK293) in a 24- or 96-well plate with two plasmids:
 - A reporter plasmid containing the firefly luciferase gene under the control of a promoter with NF-κB response elements.
 - A control plasmid containing the Renilla luciferase gene under the control of a constitutive promoter (e.g., pRL-TK) to normalize for transfection efficiency.
- Compound Treatment and Stimulation: After 24 hours, pre-treat the cells with the phenylindole compounds for a set period. Then, stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α), for several hours.[22]
- Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.[5]
- Luciferase Measurement:



- Transfer the cell lysate to a luminometer plate.
- Add the Firefly Luciferase Assay Reagent and measure the luminescence (this is the experimental reading).
- Add the Stop & Glo® Reagent, which quenches the firefly signal and activates the Renilla luciferase. Measure the luminescence again (this is the control reading).[23]
- Data Analysis: Normalize the firefly luciferase activity by dividing it by the Renilla luciferase
 activity for each well. A decrease in the normalized luciferase activity in compound-treated,
 TNF-α-stimulated cells compared to cells stimulated with TNF-α alone indicates inhibition of
 the NF-κB pathway.[24]

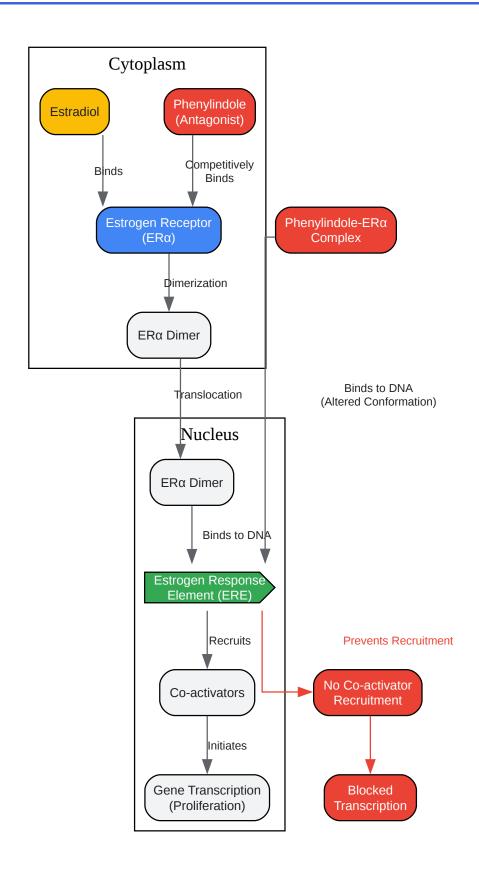
Signaling Pathways and Mechanisms of Action

The therapeutic effects of phenylindole compounds are mediated through their interaction with several key cellular signaling pathways.

Estrogen Receptor Signaling

In hormone-responsive breast cancer, estradiol binds to the estrogen receptor (ER α) in the cytoplasm. This causes the receptor to dimerize and translocate to the nucleus, where it binds to Estrogen Response Elements (EREs) on DNA, recruiting co-activators and initiating the transcription of genes that promote cell proliferation. Phenylindole-based SERMs compete with estradiol for binding to ER α . Antagonistic phenylindoles bind to the receptor and induce a conformational change that prevents the recruitment of co-activators, thereby blocking the transcription of proliferation-related genes.





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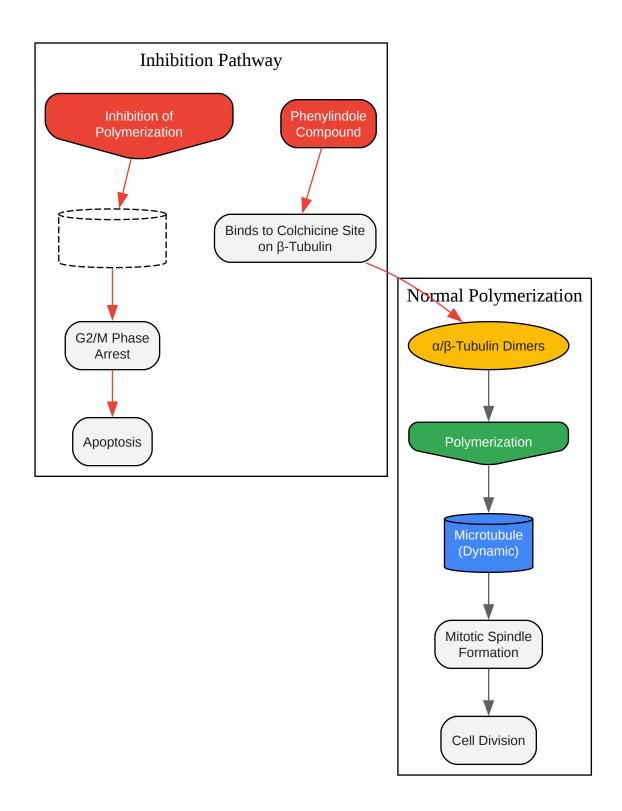
Caption: Estrogen receptor signaling and its inhibition by phenylindoles.



Tubulin Polymerization Dynamics

Microtubules are dynamic polymers of α - and β -tubulin dimers essential for forming the mitotic spindle during cell division. Anticancer phenylindoles often act as microtubule-destabilizing agents. They bind to the colchicine-binding site on β -tubulin, which prevents the polymerization of tubulin dimers into microtubules. The lack of a functional mitotic spindle halts the cell cycle in the G2/M phase, triggering apoptosis.





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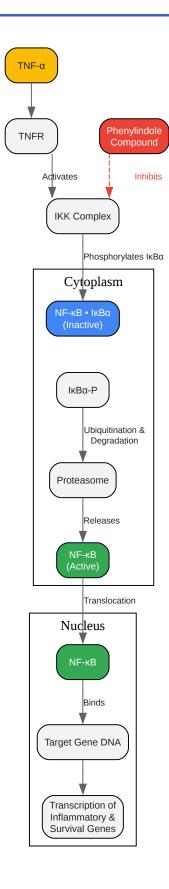
Caption: Inhibition of tubulin polymerization by phenylindole compounds.



NF-kB Signaling Pathway

The NF- κ B pathway is a critical regulator of inflammation and cell survival. In a resting state, NF- κ B is sequestered in the cytoplasm by an inhibitory protein, I κ B α . Inflammatory stimuli, such as TNF- α , activate the IKK complex, which then phosphorylates I κ B α . This phosphorylation targets I κ B α for ubiquitination and subsequent degradation by the proteasome. The freed NF- κ B (p65/p50 dimer) then translocates to the nucleus to activate the transcription of proinflammatory and pro-survival genes. Some indole compounds have been shown to inhibit this pathway, potentially by preventing the phosphorylation of I κ B α , thus blocking NF- κ B activation. [7][22]





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Caption: Phenylindole-mediated inhibition of the NF-кВ signaling pathway.



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